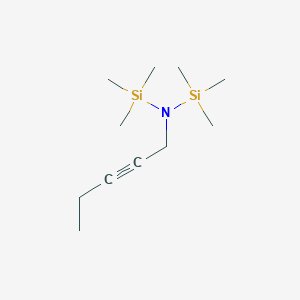
1,1,1-Trimethyl-N-(pent-2-yn-1-yl)-N-(trimethylsilyl)silanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trimethyl-N-(pent-2-yn-1-yl)-N-(trimethylsilyl)silanamine is an organosilicon compound Organosilicon compounds are widely used in various fields due to their unique properties, such as thermal stability, hydrophobicity, and flexibility
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trimethyl-N-(pent-2-yn-1-yl)-N-(trimethylsilyl)silanamine typically involves the reaction of trimethylsilyl chloride with an appropriate amine precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and minimizing the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1-Trimethyl-N-(pent-2-yn-1-yl)-N-(trimethylsilyl)silanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various substituted organosilicon compounds.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trimethyl-N-(pent-2-yn-1-yl)-N-(trimethylsilyl)silanamine has several scientific research applications, including:
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Used in the production of silicone-based materials, such as sealants and adhesives.
Wirkmechanismus
The mechanism of action of 1,1,1-Trimethyl-N-(pent-2-yn-1-yl)-N-(trimethylsilyl)silanamine involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions. The pent-2-yn-1-yl group can provide additional reactivity, making the compound versatile in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl chloride: A commonly used organosilicon compound in organic synthesis.
Hexamethyldisilazane: Used as a silylating agent in organic synthesis.
Trimethylsilylacetylene: Used in the synthesis of various organosilicon compounds.
Uniqueness
1,1,1-Trimethyl-N-(pent-2-yn-1-yl)-N-(trimethylsilyl)silanamine is unique due to the presence of both the trimethylsilyl and pent-2-yn-1-yl groups, which provide a combination of stability and reactivity. This makes it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
91375-28-9 |
|---|---|
Molekularformel |
C11H25NSi2 |
Molekulargewicht |
227.49 g/mol |
IUPAC-Name |
N,N-bis(trimethylsilyl)pent-2-yn-1-amine |
InChI |
InChI=1S/C11H25NSi2/c1-8-9-10-11-12(13(2,3)4)14(5,6)7/h8,11H2,1-7H3 |
InChI-Schlüssel |
KCAPKYDIKXBTLA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC#CCN([Si](C)(C)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3,8-dioxatricyclo[3.2.1.02,4]octane-6-carboxylate](/img/structure/B14346841.png)
![1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 2,6-dimethyl-, 3,5-diethyl ester](/img/no-structure.png)
![1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid](/img/structure/B14346851.png)


![Dodecyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14346873.png)





![4-[(4-Aminocyclohexyl)methyl]-2-ethyl-6-methylaniline](/img/structure/B14346889.png)
![3-{4-[3-(Decyloxy)-3-oxoprop-1-EN-1-YL]phenyl}prop-2-enoic acid](/img/structure/B14346899.png)

